

An In-depth Technical Guide to 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Phenylsulfonyl)acetophenone

Cat. No.: B1293529

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylsulfonyl)acetophenone, also known as 1-phenyl-2-(phenylsulfonyl)ethanone, is an organic compound belonging to the class of β -keto sulfones. Its chemical structure incorporates a ketone, a sulfone group, and two phenyl rings. This arrangement of functional groups makes it a molecule of significant interest in synthetic organic chemistry. β -keto sulfones are recognized as valuable synthetic intermediates due to the acidic nature of the α -methylene protons situated between the two electron-withdrawing groups (carbonyl and sulfonyl). This acidity allows for easy formation of a stabilized carbanion, which can be used in a variety of carbon-carbon bond-forming reactions. Consequently, **2-(Phenylsulfonyl)acetophenone** serves as a versatile building block, or fragment, for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The core structure of **2-(Phenylsulfonyl)acetophenone** consists of an acetophenone moiety substituted at the alpha (α) position with a phenylsulfonyl group.

Structure:

- Systematic Name: **2-(Phenylsulfonyl)acetophenone**

- Alternative Name: 1-Phenyl-2-(phenylsulfonyl)ethanone
- Core Components: A benzoyl group (C_6H_5CO-), a methylene bridge ($-CH_2-$), and a phenylsulfonyl group ($-SO_2C_6H_5$).

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **2-(Phenylsulfonyl)acetophenone**. It is important to note that a discrepancy exists between the melting point reported in a synthetic procedure and values cited by commercial suppliers; both are listed for completeness. Furthermore, comprehensive experimental spectroscopic data for this specific molecule is not widely available in published literature or databases. The provided 1H NMR data is partial and should be referenced accordingly.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	3406-03-9	[1] [2]
Molecular Formula	$C_{14}H_{12}O_3S$	[1] [2]
Molecular Weight	260.31 g/mol	[1] [2]
Physical Form	White solid / Powder to crystal	[2]
Melting Point	93-95 °C (lit.)	[1]
117-119 °C	[3]	
Purity	≥98%	[2]

Table 2: Partial 1H Nuclear Magnetic Resonance (NMR) Data

Note: The following data is incomplete as it does not include the chemical shift for the key methylene ($-CH_2-$) protons. Complete, verified 1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **2-(Phenylsulfonyl)acetophenone** are not readily available in the reviewed scientific literature.

Parameter	Value	Source(s)
Solvent	CDCl ₃	[3]
Frequency	500 MHz	[3]
Chemical Shifts (δ)	7.94 (d, 2H, J = 8.0 Hz)	[3]
	7.90 (d, 2H, J = 8.0 Hz)	[3]
7.67 - 7.60 (m, 2H)	[3]	
7.55 (t, 2H, J = 8.0 Hz)	[3]	

Experimental Protocols

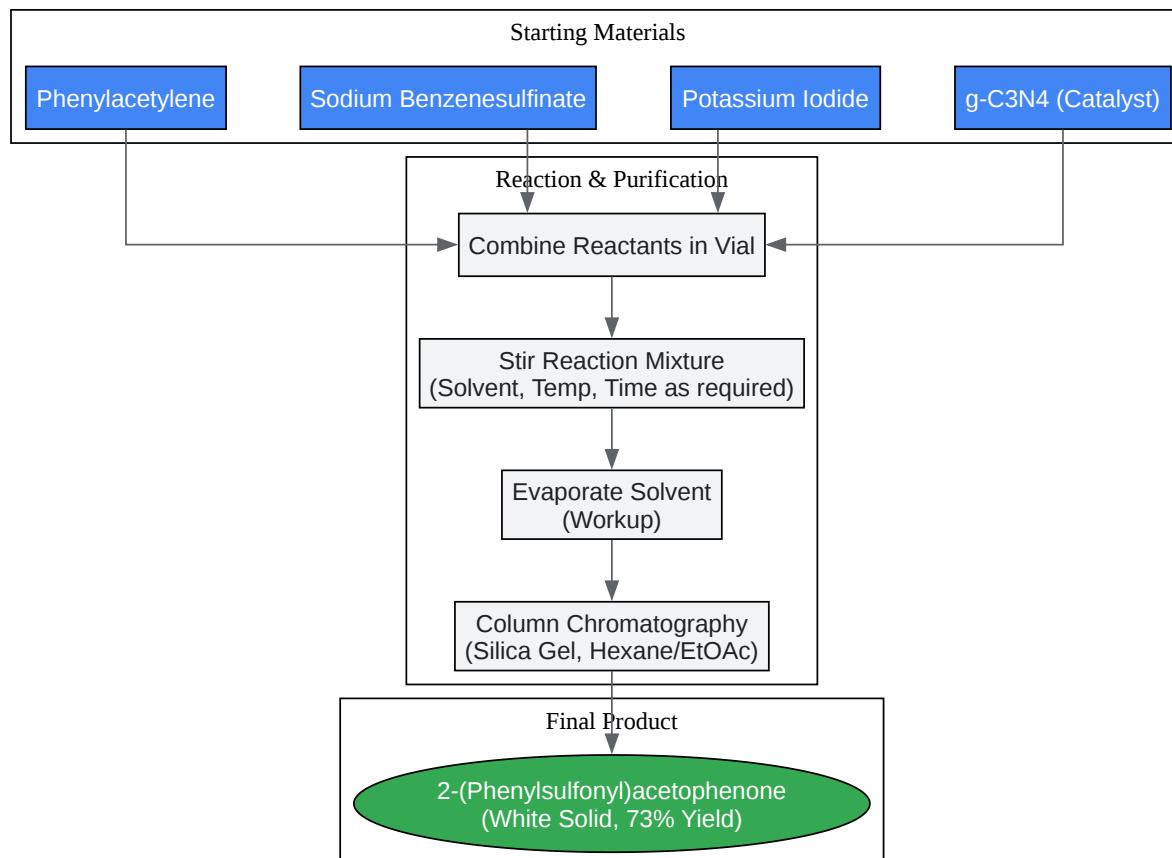
Synthesis of 2-(Phenylsulfonyl)acetophenone

The following is a general experimental protocol for the synthesis of β-keto sulfones, which has been successfully applied to produce **2-(Phenylsulfonyl)acetophenone** (referred to as 1b in the source literature).[3]

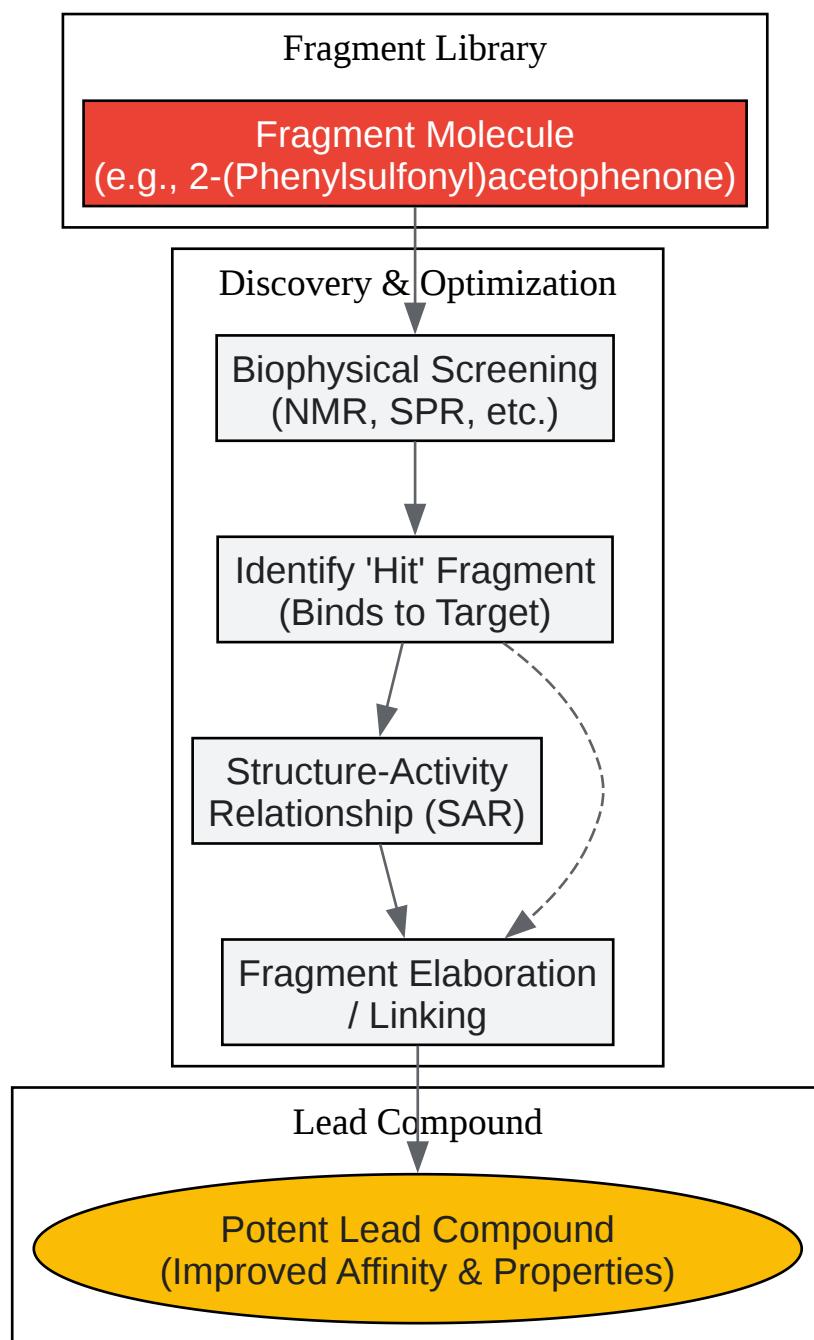
Reaction Scheme: Phenylacetylene + Sodium benzenesulfinate → **2-(Phenylsulfonyl)acetophenone**

Materials and Equipment:

- Phenylacetylene (0.5 mmol, 51 mg)
- Sodium benzenesulfinate (0.5 mmol, 82 mg)
- Potassium iodide (0.5 mmol, 83 mg)
- Graphitic carbon nitride (g-C₃N₄) (6 mg)
- Oven-dried 10 mL borosilicate vial
- Magnetic stirrer
- Standard laboratory glassware for workup and purification


- Column chromatography apparatus with silica gel
- Eluent: n-hexane/ethyl acetate (5:1 v/v)

Procedure:


- To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol, 51 mg), sodium benzenesulfinate (0.5 mmol, 82 mg), potassium iodide (0.5 mmol, 83 mg), and g-C₃N₄ (6 mg).
- Seal the vial and stir the reaction mixture.
- Note: The original procedure does not specify the solvent, temperature, or reaction time for this specific product, but related syntheses in the same document were performed in a solvent like DMSO or acetonitrile at temperatures ranging from room temperature to 80°C for 12-24 hours, often under an oxygen atmosphere or with an oxidant.
- Upon completion of the reaction (monitored by TLC), evaporate the solvent under vacuum.
- Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (5:1 v/v) as the eluent.
- The resulting product, **2-(Phenylsulfonyl)acetophenone**, is obtained as a white solid. The reported yield for this procedure is 73% (95 mg).[3]

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to **2-(Phenylsulfonyl)acetophenone**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(Phenylsulfonyl)acetophenone**.

[Click to download full resolution via product page](#)

Caption: Role in Fragment-Based Drug Discovery (FBDD).

Applications in Research and Drug Development

As a β -keto sulfone, **2-(Phenylsulfonyl)acetophenone** is primarily utilized as a synthetic intermediate. The α -methylene group can be deprotonated by a suitable base to form a

nucleophile, which can then participate in various reactions, including:

- Alkylation: Reaction with alkyl halides to introduce new carbon chains.
- Acylation: Reaction with acyl chlorides or anhydrides.
- Michael Addition: Conjugate addition to α,β -unsaturated carbonyl compounds.
- Annulation Reactions: Formation of new ring systems.

While specific biological activity for **2-(Phenylsulfonyl)acetophenone** has not been extensively documented, its role as a "fragment" molecule is highly relevant to drug discovery. In Fragment-Based Drug Discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Fragments that bind ("hits") serve as starting points for the development of more potent lead compounds through synthetic elaboration or by linking multiple fragments together. The structure of **2-(Phenylsulfonyl)acetophenone**, with its defined vector points for chemical modification, makes it a suitable candidate for such a library.

Conclusion

2-(Phenylsulfonyl)acetophenone is a well-defined chemical entity with significant potential as a building block in organic synthesis. Its structure as a β -keto sulfone provides a reactive handle for constructing complex molecules relevant to pharmaceutical and materials science. While a reliable synthesis protocol exists, a comprehensive public dataset of its spectroscopic properties (notably ^{13}C NMR, IR, and MS) is currently lacking. Similarly, its specific biological activities and interactions remain an area open for future investigation. Its primary value to researchers lies in its utility as a versatile synthetic precursor and as a potential fragment for use in modern drug discovery campaigns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(PHENYLSULFONYL)ACETOPHENONE | 3406-03-9 [chemicalbook.com]
- 2. 2-Phenylacetophenone(451-40-1) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Phenylsulfonyl)acetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293529#what-is-the-structure-of-2-phenylsulfonyl-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com